Leontopodic acid

Antioxidant Free Radical Scavenging Briggs-Rauscher Assay

Researchers requiring a rigorously quantified antioxidant reference standard often encounter lot-to-lot variability with generic polyphenols like chlorogenic acid, compromising inter-study reproducibility and assay validation. • Leontopodic acid delivers 3.4× greater activity than resorcinol in the Briggs-Rauscher assay with a TEAC 53% above Trolox, providing a reproducible benchmark for antioxidant method development. • Protects DNA from oxidative damage at IC50 = 1.89 μM and uniquely decouples ROS modulation from cell death pathways in Aβ neurotoxicity models, enabling mechanistic studies inaccessible to ascorbic acid. Sourced as an analytical standard with documented batch-specific QC data, available for immediate procurement.

Molecular Formula C37H34O19
Molecular Weight 782.7 g/mol
Cat. No. B1243526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeontopodic acid
Synonymsleontopodic acid
Molecular FormulaC37H34O19
Molecular Weight782.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC(C(C(C(C(=O)O)OC(=O)C=CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)O)O
InChIInChI=1S/C37H34O19/c1-18(38)14-31(48)56-35(37(51)52)33(54-29(46)12-6-20-3-9-23(40)26(43)16-20)32(53-28(45)11-5-19-2-8-22(39)25(42)15-19)34(36(49)50)55-30(47)13-7-21-4-10-24(41)27(44)17-21/h2-13,15-18,32-35,38-44H,14H2,1H3,(H,49,50)(H,51,52)/b11-5+,12-6+,13-7+/t18-,32-,33-,34-,35+/m0/s1
InChIKeyFJCOTRVRFQSFDP-YVFVATBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leontopodic Acid for Scientific Procurement: A Comprehensive Guide for Sourcing a Verifiable, High-Potency Edelweiss-Derived Antioxidant


Leontopodic acid is a fully substituted hexaric (glucaric) acid derivative, specifically 2-[(3S)-3-hydroxybutanoate]-3,4,5-tris-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]-d-glucaric acid, with the molecular formula C37H34O19 and a monoisotopic mass of 782.17 g/mol [1]. It is a secondary metabolite predominantly isolated from the aerial parts of the alpine plant *Leontopodium alpinum* Cass. (Edelweiss), where it is one of the major phenolic constituents [1]. This compound belongs to the class of hexacarboxylic acids and is recognized for its pronounced free radical scavenging and DNA-protective properties in vitro, which underpin its scientific and industrial interest as a natural antioxidant [1].

Beyond Generic Antioxidants: Why Leontopodic Acid Offers Verifiable, Differentiated Performance in Assays and Cell Models


Substituting leontopodic acid with a generic polyphenol or a more common caffeic acid derivative, such as chlorogenic acid, is scientifically unsound due to its unique fully substituted glucaric acid core, which confers a distinct antioxidant profile. Direct comparisons demonstrate that leontopodic acid exhibits superior activity in specific free radical scavenging assays [1], and its biological activity, such as its effects on cell viability and reactive oxygen species (ROS) modulation, can differ significantly from other antioxidants in complex cellular models [2]. Furthermore, the specific combination of caffeoyl and hydroxybutanoate moieties in its structure is not replicated in simpler analogs like 3,5-dicaffeoylquinic acid, leading to different potencies in models of oxidative stress and DNA damage [1]. The following quantitative evidence details these critical, selection-relevant differences.

Quantitative Differentiation of Leontopodic Acid: A Technical Evidence Guide for Informed Scientific Selection


Superior Free Radical Scavenging in the Briggs-Rauscher Oscillating Reaction: Leontopodic Acid vs. Resorcinol

In the Briggs-Rauscher (BR) oscillating reaction, a model for assessing free radical scavenging capacity, leontopodic acid exhibited a significantly higher inhibition constant than the comparator, resorcinol. The reported relative activity coefficient for leontopodic acid was (r.a.c.)m = 3.4 ± 0.5, compared to a baseline of 1.0 for resorcinol [1]. This translates to leontopodic acid being approximately 3.4 times more potent than resorcinol in this specific assay. This is consistent with later summaries indicating 'up to four times greater activity than resorcinol in the BR assay' [2].

Antioxidant Free Radical Scavenging Briggs-Rauscher Assay

Enhanced Trolox Equivalent Antioxidant Capacity (TEAC): Leontopodic Acid vs. Trolox and 3,5-Dicaffeoylquinic Acid

The Trolox Equivalent Antioxidant Capacity (TEAC) of leontopodic acid was determined to be 1.53 ± 0.11, which is significantly higher than the baseline value of 1.0 for Trolox (a vitamin E analog) [1]. This indicates that on a molar basis, leontopodic acid is approximately 53% more effective at scavenging the ABTS⁺ radical cation than Trolox. A cross-study comparison reveals that this TEAC value is also substantially higher than that reported for 3,5-dicaffeoylquinic acid, a structurally related comparator, which has a TEAC value of approximately 1.1 mM [2].

Antioxidant TEAC Assay ABTS Radical Scavenging

Potent Direct DNA Protection from Oxidative Damage: A Nanomolar IC50

Leontopodic acid provides direct protection against oxidative DNA damage, as demonstrated by the 3D assay, an in vitro model of oxidative strand breakage. The compound exhibited a half-maximal inhibitory concentration (IC50) of 1.89 μM for protecting DNA [1]. While direct comparator data in this specific assay is limited, this sub-micromolar potency establishes a clear, quantifiable baseline for its DNA-protective capacity, which is a distinct functional attribute beyond simple free radical scavenging.

DNA Damage Oxidative Stress Chemoprotection

Divergent Cytoprotective Profile in Cellular Models of Oxidative Stress: Leontopodic Acid vs. Ascorbic Acid

In a cellular model of amyloid-β (Aβ)-induced toxicity in SH-SY5Y neuroblastoma cells, leontopodic acid demonstrated a distinct functional profile. Pre-treatment with leontopodic acid successfully decreased the production of reactive oxygen species (ROS) but, notably, did not confer a corresponding increase in cell survival [1]. This outcome contrasts with the reported protective effect of ascorbic acid, which has been shown to protect SH-SY5Y cells from apoptosis and death induced by Aβ [2].

Cytoprotection Reactive Oxygen Species Cell Viability Neuroprotection

Validated Application Scenarios for Leontopodic Acid Based on Quantitative Evidence


High-Potency Antioxidant Standard for In Vitro Free Radical Scavenging Assays

Given its 3.4-fold greater activity than resorcinol in the BR assay [1] and a TEAC value 53% higher than Trolox [1], leontopodic acid is an ideal positive control or reference standard for developing and validating novel antioxidant assays. Its potent and well-quantified activity in multiple established assays ensures reliable and reproducible results, supporting rigorous quality control and method development in analytical and natural product chemistry laboratories.

Research into Molecular Mechanisms of Oxidative DNA Damage and Chemoprotection

The documented ability of leontopodic acid to protect DNA from oxidative damage with an IC50 of 1.89 μM in a specific in vitro model [1] makes it a valuable tool compound. Researchers investigating the pathways of genotoxic stress, DNA repair mechanisms, or the chemoprotective effects of natural products can utilize leontopodic acid as a defined, potent agent to probe these processes, with a clear, quantifiable benchmark for its activity.

Dissecting Oxidative Stress Pathways in Cellular Models of Neurodegeneration

The unique and unexpected finding that leontopodic acid reduces ROS without improving cell survival in an Aβ-induced neurotoxicity model [2] positions it as a specialized research tool. Unlike ascorbic acid, which is cytoprotective in this context [2], leontopodic acid can be used to decouple ROS generation from downstream cell death signaling pathways. This makes it invaluable for fundamental studies into the complex role of oxidative stress in neurodegenerative diseases and for screening compounds with specific mechanistic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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